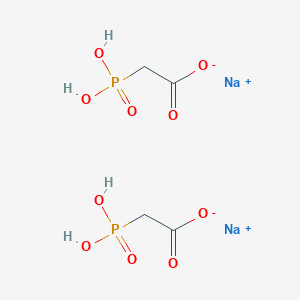
Disodium phosphonoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A simple organophosphorus compound that inhibits DNA polymerase, especially in viruses and is used as an antiviral agent.
Applications De Recherche Scientifique
Antiviral Properties
Disodium phosphonoacetate is primarily recognized for its antiviral properties, particularly against herpes simplex virus. It functions as an inhibitor of DNA polymerase, which is crucial for viral replication.
Case Study: Herpes Simplex Virus Inhibition
In a study conducted on mice infected with herpes simplex virus type 2, this compound was administered both orally and topically. The results indicated a significant reduction in viral load and lesion size compared to control groups. Specifically, concentrations of 0.2% showed slight reductions in lesion size, while higher concentrations (2% and 5%) resulted in severe irritation but did not significantly enhance healing time compared to placebo treatments .
Agricultural Applications
In agriculture, this compound is utilized as a plant growth regulator and a potential herbicide. Its ability to affect plant metabolism makes it valuable in enhancing crop yields and managing pest populations.
Case Study: Plant Growth Regulation
Research has indicated that this compound can influence the growth patterns of certain crops by modulating hormonal pathways associated with growth regulation. This application is particularly beneficial in managing stress responses in plants under adverse environmental conditions .
Chemical Properties and Mechanism of Action
This compound exhibits unique chemical properties that contribute to its functionality:
- Chemical Structure : It is a phosphonic acid derivative that can form stable complexes with metal ions.
- Mechanism of Action : The compound inhibits DNA polymerase activity in viruses, thereby preventing replication and spread within host organisms .
Summary of Applications
Analyse Des Réactions Chimiques
Hydrolysis and Stability
PA demonstrates stability in neutral aqueous solutions but undergoes hydrolysis under extreme pH conditions:
| Condition | Reactivity | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Gradual hydrolysis to phosphonoacetic acid | Acid-catalyzed P–O bond cleavage43. |
| Alkaline (pH > 10) | Limited decomposition; retains ionic structure | Base-mediated deprotonation4. |
Notable stability data :
-
Degrades rapidly in 6 M HCl at 80°C (t1/2: ~3 hours)4.
Biochemical Interactions
PA’s antiviral activity arises from its inhibition of viral DNA polymerases via metal chelation and competitive binding267:
Mechanism of DNA Polymerase Inhibition
-
Binding affinity : Competes with pyrophosphate at the enzyme active site27.
-
Metal chelation : Forms stable complexes with Mg2+, critical for polymerase activity13.
Experimental IC₅₀ values :
| Virus | IC₅₀ (μM) | Reference |
|---|---|---|
| Herpes simplex virus | 2.8 ± 0.2 | 8 |
| Epstein-Barr virus | 50–200 μg/mL | 96 |
Antiviral Activity in Cellular Systems
PA suppresses viral replication without significant cytotoxicity at therapeutic doses967:
Key Findings:
-
EBV inhibition : Reduces virus capsid antigen production by >90% at 100 μg/mL6.
-
Dose-dependent effects :
PA Concentration Cell Viability Viral Replication 50 μg/mL 100% Partial inhibition 200 μg/mL 60% >95% inhibition
Phosphonylation of Nucleosides
-
Example : Reaction with 5’-DFUR (doxifluridine) yields 3’-phosphonyl-5’-DFUR (99% yield)5:
5 DFUR PA 3 Phosphonyl 5 DFUR Na HPO
-
Optimal conditions : pH 11, 10°C, 1:10 molar ratio5.
Reaction outcomes :
| Substrate | Product Yield | Reaction Time |
|---|---|---|
| 5’-DFUR | 99% | 22 hours |
| Ara C | 35% | 56 hours |
Comparative Reactivity with Analogues
PA’s phosphonate group shows distinct reactivity compared to esters and thiophosphonates3[^10]:
| Compound | Reactivity | Key Difference |
|---|---|---|
| PA (disodium phosphonoacetate) | High water solubility; chelates metals | Ionic character enhances bioavailability |
| Methyl phosphonate | Hydrolyzes rapidly in acid | Ester group increases lability |
| Thiophosphonates | Higher electrophilicity | Sulfur substitution alters kinetics |
Propriétés
Formule moléculaire |
C4H8Na2O10P2 |
|---|---|
Poids moléculaire |
324.03 g/mol |
Nom IUPAC |
disodium;2-phosphonoacetate |
InChI |
InChI=1S/2C2H5O5P.2Na/c2*3-2(4)1-8(5,6)7;;/h2*1H2,(H,3,4)(H2,5,6,7);;/q;;2*+1/p-2 |
Clé InChI |
NGDVBMRZLGRAHY-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])P(=O)(O)O.C(C(=O)[O-])P(=O)(O)O.[Na+].[Na+] |
Synonymes |
Disodium Phosphonoacetate Fosfonet Sodium Phosphonacetic Acid Phosphonoacetate Phosphonoacetate, Disodium Phosphonoacetic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















